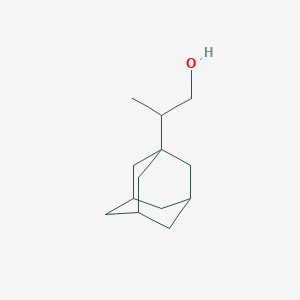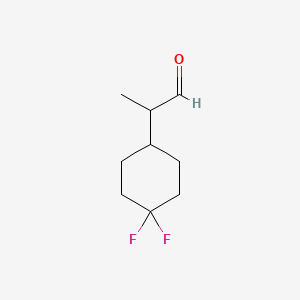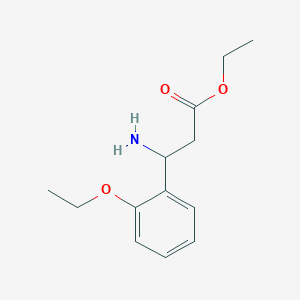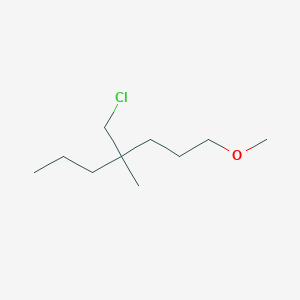
4-(Chloromethyl)-1-methoxy-4-methylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1-methoxy-4-methylheptane is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and a methyl group attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-4-methylheptane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 4-methyl-1-methoxyheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1-methoxy-4-methylheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include alcohols, amines, and ethers, depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
4-(Chloromethyl)-1-methoxy-4-methylheptane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chloromethyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1-methoxy-4-methylheptane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)benzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.
1-Chloromethyl-4-methylbenzene: Similar in having both chloromethyl and methyl groups but differs in the aromatic ring structure.
4-Methoxy-1-methylbenzene: Similar in having a methoxy group but differs in the aromatic ring structure.
Uniqueness
4-(Chloromethyl)-1-methoxy-4-methylheptane is unique due to its combination of a chloromethyl group, a methoxy group, and a methyl group on a heptane backbone
Propriétés
Formule moléculaire |
C10H21ClO |
|---|---|
Poids moléculaire |
192.72 g/mol |
Nom IUPAC |
4-(chloromethyl)-1-methoxy-4-methylheptane |
InChI |
InChI=1S/C10H21ClO/c1-4-6-10(2,9-11)7-5-8-12-3/h4-9H2,1-3H3 |
Clé InChI |
AITLDAAKPBRMAL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(CCCOC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



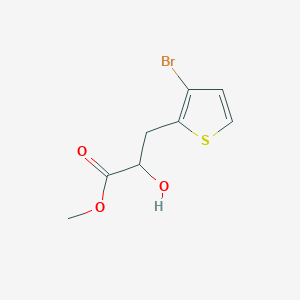
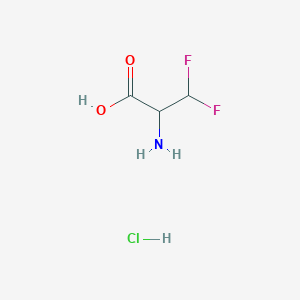
![2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13570748.png)
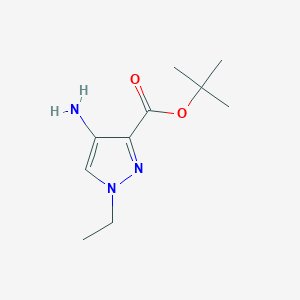
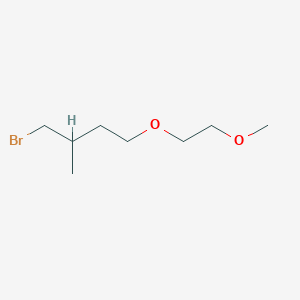
![3-Oxabicyclo[3.3.1]nonan-7-amine](/img/structure/B13570771.png)
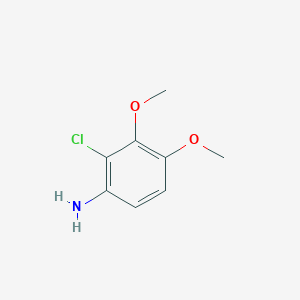

![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)

